7-Methyl Substituent: Demonstrated Impact on mTOR Inhibitory Potency via Class-Level Thienopyrimidine SAR
In a systematic SAR study of dimorpholine-substituted thienopyrimidines as Class I PI3K/mTOR dual inhibitors, the incorporation of a methyl group at the 7-position (as present in compound 955979-02-9) was found to be essential for achieving potent dual inhibition. The optimized compound 14o, which contains the 7-methyl-4-morpholinothieno[3,2-d]pyrimidine scaffold, demonstrated an approximately 8-fold improvement in mTOR inhibition (IC50 value not explicitly disclosed for mTOR alone, but the fold-improvement is quantified) relative to the Class I PI3K inhibitor pictilisib (GDC-0941), which also shares this same 7-methyl-4-morpholinothienopyrimidine core but differs at the 2-position and 6-substituent [1]. While a direct head-to-head comparison between the carbaldehyde intermediate (955979-02-9) and its des-methyl analog is not available in the open literature, this class-level SAR evidence establishes that the 7-methyl group is not an inert substituent; its presence directly correlates with improved potency against mTOR and is a conserved structural feature across multiple clinical-stage PI3K inhibitors including GDC-0941 and GDC-0980 [2].
| Evidence Dimension | mTOR inhibitory potency (fold-improvement over pictilisib) |
|---|---|
| Target Compound Data | Compound 14o (7-methyl-4-morpholinothieno[3,2-d]pyrimidine scaffold): approximately 8-fold improvement in mTOR inhibition vs. pictilisib [1] |
| Comparator Or Baseline | Pictilisib (GDC-0941); Class I PI3K Inhibitor 1 |
| Quantified Difference | ~8-fold improvement in mTOR inhibition for the 7-methyl-containing scaffold [1] |
| Conditions | In vitro kinase inhibition assays; PI3K and mTOR enzymatic assays (J. Med. Chem. 2017, 60, 4023-4035) |
Why This Matters
This class-level evidence confirms that the 7-methyl group is a pharmacophoric requirement for optimal mTOR engagement; selecting an intermediate lacking this methyl group risks propagating a structural defect that compromises the potency of the final drug candidate.
- [1] Zhan M, Deng Y, Zhao L, et al. Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 2017, 60(9): 4023-4035. doi: 10.1021/acs.jmedchem.7b00357. View Source
- [2] Folkes AJ, Ahmadi K, Alderton WK, et al. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 2008, 51(18): 5522-5532. View Source
